molecular formula C5H4F3NO3 B2547513 2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol CAS No. 2070896-38-5

2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol

Cat. No.: B2547513
CAS No.: 2070896-38-5
M. Wt: 183.086
InChI Key: RPWGKZOWPYVNRZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol is a useful research compound. Its molecular formula is C5H4F3NO3 and its molecular weight is 183.086. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications

The compound "2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol" and its derivatives have been utilized in the synthesis of mesogenic chiral esters, demonstrating unusual high values of molecular twisting power and good solubility in various solvents. This has implications for the design of new materials with specific optical properties (Heppke, Lötzsch, & Oestreicher, 1986). Additionally, reactions involving trifluoromethyl-substituted Azomethinimines with nucleophiles have been explored, leading to the synthesis of new compounds with potential applications in medicinal chemistry and materials science (Burger, Thenn, & Schickaneder, 1975).

Catalysis and Organic Transformations

Investigations into scandium triflate as a recyclable catalyst for chemoselective thioacetalization highlight the efficiency and selectivity of this catalyst in the addition reactions to both aromatic and aliphatic aldehydes, showcasing the potential for more sustainable and environmentally friendly catalytic processes (Kamal & Chouhan, 2002). Furthermore, the utility of boron trifluoride in de-O-benzylation reactions of carbohydrate derivatives has been demonstrated, offering a practical approach for the modification of carbohydrate molecules for further chemical transformations (Fletcher & Diehl, 1971).

Asymmetric Synthesis and Chiral Building Blocks

The asymmetric synthesis of both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine from 2,2,2-trifluoro-1-furan-2-yl-ethanone showcases the potential of such trifluoromethylated compounds as chiral building blocks in organic synthesis, offering pathways to highly enantioenriched compounds (Demir, Seşenoğlu, & Gerçek-Arkin, 2001). Similarly, the asymmetric conversion of 1-phenyl-1,2-ethanediol by Candida parapsilosis SYB-1 highlights the role of biocatalysis in achieving high optical purities of chiral alcohols, which are valuable in the synthesis of enantioenriched pharmaceuticals and agrochemicals (Nie Yao, 2003).

Material Science and Photolabile Compounds

The development of photolabile 'caged' fatty acids containing a 1-(2'-nitrophenyl)-1,2-ethanediol moiety for biological studies presents an innovative approach to studying biochemical processes in real-time, using light to control the activation of biologically active compounds (Jie, Xupei, Sreekumar, & Walker, 1997).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found .

Properties

IUPAC Name

2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethane-1,1-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO3/c6-5(7,8)4(10,11)3-9-1-2-12-3/h1-2,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWGKZOWPYVNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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